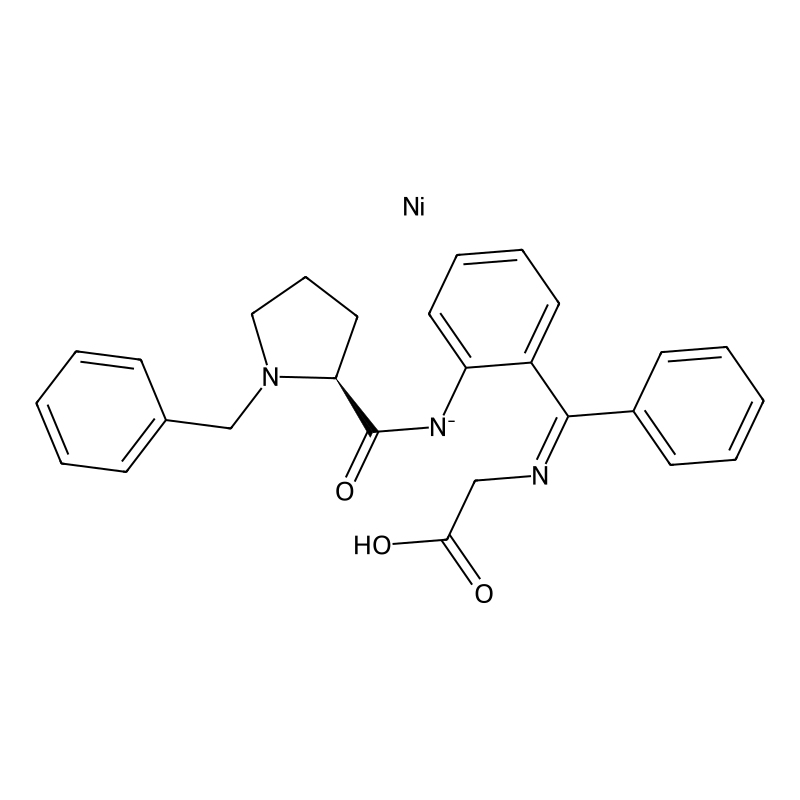Ni-(S)-BPB-GLy

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Potential Applications as a Ligand:
Given its structure, Ni-(S)-BPB-Gly possesses features commonly found in ligands, molecules that bind to metals. It contains a nitrogen atom and a carbonyl group, which are functional groups known to coordinate with metal ions. Therefore, one potential application of Ni-(S)-BPB-Gly could be as a ligand in the design and synthesis of novel metal complexes []. These complexes could have various potential applications in different scientific fields, such as catalysis, materials science, and medicinal chemistry.
- Origin: While the specific origin of Ni-(S)-BPB-GLy is not readily available, it is likely synthesized in a laboratory setting due to its role as a building block.
- Significance: Ni-(S)-BPB-GLy serves as a versatile building block and reaction component for the synthesis of more complex molecules, particularly those containing nickel centers [, ].
Molecular Structure Analysis
- Key features:
- The molecule consists of a central nickel (Ni(II)) ion coordinated to three ligands: two bidentate (meaning they bind through two points) (S)-2,2'-bipyrrolidine groups and one monodentate (binding through one point) glycinate anion (Gly) [, ].
- The (S)- designation indicates the stereochemistry of the bipyrrolidine groups, meaning they have a specific spatial arrangement.
- Notable aspects:
Chemical Reactions Analysis
- Synthesis: Specific details on the synthesis of Ni-(S)-BPB-GLy are not publicly available. However, the general approach likely involves reacting nickel(II) salts with (S)-2,2'-bipyrrolidine and glycine or its derivative.
- Decomposition: Information regarding the decomposition pathway of Ni-(S)-BPB-GLy is currently unavailable.
- Other reactions: The primary significance of Ni-(S)-BPB-GLy lies in its use as a building block for the synthesis of various complex molecules containing nickel centers. The specific reactions involved depend on the desired final product [, ].
- Homologation Reactions: The complex facilitates the formation of α-amino acids through nucleophilic substitution reactions involving alkyl halides and glycine derivatives .
- Michael Addition Reactions: Ni-(S)-BPB-Gly can be employed in Michael addition reactions, contributing to the synthesis of complex organic molecules .
- Aldol Reactions: The compound also shows potential in aldol reactions, where it aids in forming carbon-carbon bonds .
These reactions highlight the versatility of Ni-(S)-BPB-Gly as a catalyst in synthetic organic chemistry.
The biological activity of Ni-(S)-BPB-Gly is primarily linked to its potential as a chiral auxiliary in the synthesis of biologically active compounds. Its role in catalyzing reactions that produce α-amino acids is particularly noteworthy, as these compounds are essential building blocks for proteins and play critical roles in various biological processes. Additionally, studies suggest that complexes like Ni-(S)-BPB-Gly may exhibit properties that could be beneficial in drug development, although specific biological assays are required for comprehensive evaluation .
The synthesis of Ni-(S)-BPB-Gly typically involves several key steps:
- Preparation of the Ligand: The chiral ligand (S)-2-[N-(N′-benzylprolyl)amino]benzophenone is synthesized through a series of reactions involving amino acids and benzophenone derivatives.
- Complexation with Nickel(II): The ligand is then reacted with nickel(II) salts, often nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the Ni-(S)-BPB-Gly complex.
- Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications .
Ni-(S)-BPB-Gly has several notable applications:
- Catalysis: It is widely used as a catalyst for asymmetric synthesis, particularly in the production of enantiomerically pure α-amino acids .
- Synthetic Chemistry: The compound serves as an important reagent in various synthetic pathways, aiding in the formation of complex organic molecules.
- Research Tool: Due to its unique properties, Ni-(S)-BPB-Gly is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies .
Interaction studies involving Ni-(S)-BPB-Gly focus on its reactivity with different substrates and its role as a catalyst. These studies often examine how the presence of the nickel ion influences reaction rates and selectivity. Research has shown that complexes like Ni-(S)-BPB-Gly can enhance reaction efficiency and stereoselectivity, making them valuable tools in asymmetric synthesis .
Ni-(S)-BPB-Gly can be compared with other similar nickel(II) complexes that utilize chiral ligands for catalysis. Some notable compounds include:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Ni-(R)-BPB-Gly | Nickel complex with (R)-2-[N-(N′-benzylprolyl)amino]benzophenone | Enantiomeric counterpart; used for different stereochemical outcomes |
| Ni(II) Complexes with Amino Acids | Various complexes formed with different amino acids | Broad range of applications but may lack specificity |
| Nickel(II) Schiff Base Complexes | General class of complexes formed from Schiff bases | Versatile but often less selective than Ni-(S)-BPB-Gly |
Ni-(S)-BPB-Gly stands out due to its specific chiral ligand which enhances its catalytic efficiency and selectivity compared to other nickel(II) complexes.








